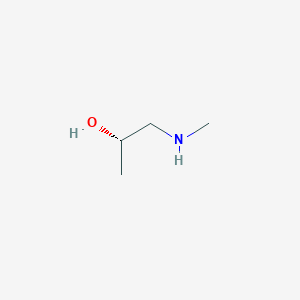

(2s)-1-(Methylamino)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(methylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHFLDILSDXBL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (2S)-1-(Methylamino)propan-2-ol

Introduction

(2S)-1-(Methylamino)propan-2-ol is a chiral amino alcohol of significant interest to the pharmaceutical and fine chemical industries. Its importance lies in its role as a versatile chiral building block for the synthesis of various active pharmaceutical ingredients (APIs), including certain beta-blockers and other cardiovascular drugs.[1] The precise stereochemistry at the C2 position is often critical for the pharmacological activity and safety of the final drug product. Consequently, a rigorous and comprehensive structural analysis of this compound is paramount to ensure its identity, purity, and enantiomeric integrity.

This technical guide provides a detailed overview of the essential analytical techniques for the structural characterization of this compound, aimed at researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles and are designed to provide a high degree of confidence in the analytical results.

Physicochemical Properties and Structural Information

A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | [2] |

| Molecular Weight | 89.14 g/mol | [2] |

| CAS Number | 70377-76-3 (for the (S)-enantiomer hydrochloride) | [3] |

| Racemate CAS | 16667-45-1 | [2] |

| Appearance | Liquid or Solid | |

| Boiling Point | ~147 °C | [4] |

| Solubility | Soluble in water and common organic solvents. |

Structure:

Figure 1: Chemical structure of 1-(Methylamino)propan-2-ol

Synthesis and Potential Impurities

This compound is typically synthesized from a chiral precursor, such as (S)-propylene oxide. A common synthetic route involves the ring-opening of (S)-propylene oxide with methylamine.

It is crucial to consider potential impurities arising from the synthesis, which may include:

-

The (R)-enantiomer, arising from incomplete stereoselectivity of the reaction or racemization.

-

Unreacted starting materials.

-

By-products from side reactions, such as the isomeric 2-(methylamino)propan-1-ol.

A thorough analytical workflow must be capable of detecting and quantifying these potential impurities.

Core Structural Analysis Techniques

A multi-technique approach is necessary for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both ¹H and ¹³C NMR should be employed. While specific spectral data for the pure (2S)-enantiomer is not widely published, the data for the racemate is representative for chemical shifts and coupling constants.[2]

¹H NMR Spectroscopy

-

Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Expected Spectrum: The ¹H NMR spectrum of 1-(methylamino)propan-2-ol is expected to show distinct signals for the methyl groups, the methylene group, the methine proton, and the protons on the nitrogen and oxygen atoms.

-

Detailed Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrument Parameters (for a 400 MHz spectrometer):

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-32

-

-

Data Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to deduce proton connectivity.

-

¹³C NMR Spectroscopy

-

Principle: ¹³C NMR provides information on the number of non-equivalent carbon atoms in the molecule.

-

Expected Spectrum: The ¹³C NMR spectrum of 1-(methylamino)propan-2-ol should display four distinct signals, corresponding to the four carbon atoms in unique chemical environments.[5]

-

Detailed Protocol:

-

Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Parameters (for a 100 MHz spectrometer):

-

Proton broadband decoupling.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 512-1024.

-

-

Data Analysis: Correlate the chemical shifts to the carbon atoms in the structure.

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry provides information about the molecular weight of the compound and can reveal structural details through analysis of fragmentation patterns.

-

Expected Fragmentation: Upon ionization, the molecular ion ([M]⁺) of 1-(methylamino)propan-2-ol is expected at an m/z of 89. Common fragmentation pathways for amino alcohols include cleavage alpha to the nitrogen and oxygen atoms.

-

Detailed Protocol (for GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

GC Parameters:

-

Injector temperature: 250 °C.

-

Oven program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

-

Carrier gas: Helium.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 30-200.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected Spectrum: The FTIR spectrum of 1-(methylamino)propan-2-ol will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups.

-

A broad O-H stretching band around 3300-3400 cm⁻¹.

-

An N-H stretching band in the same region, which may be overlapped with the O-H band.

-

C-H stretching bands just below 3000 cm⁻¹.

-

A C-O stretching band in the region of 1050-1150 cm⁻¹.

-

-

Detailed Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Instrument Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Assign the major absorption bands to the corresponding functional groups to confirm their presence.

-

Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: Chiral HPLC is the cornerstone for determining the enantiomeric purity of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[6]

-

Causality in Method Development: The choice of mobile phase is critical. A non-polar mobile phase (normal phase) often provides better selectivity for chiral separations of amines on polysaccharide-based columns. A small amount of an alcohol (e.g., 2-propanol) is used as a modifier to improve peak shape and retention times. A basic additive, such as diethylamine, is often necessary to prevent peak tailing by interacting with acidic sites on the silica support of the CSP.

-

Detailed Protocol (Exemplary):

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC System:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of n-hexane, 2-propanol, and diethylamine (e.g., 90:10:0.1 v/v/v). The optimal ratio may need to be determined experimentally.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

-

-

Data Analysis:

-

Inject a sample of the racemic mixture to determine the retention times of both enantiomers.

-

Inject the sample of this compound and integrate the peak areas of both enantiomer peaks.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [([S] - [R]) / ([S] + [R])] x 100.

-

-

Integrated Analytical Workflow

The following diagram illustrates an integrated workflow for the complete structural analysis of a new batch of this compound.

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound requires a combination of spectroscopic and chromatographic techniques. While NMR and MS provide definitive confirmation of the chemical structure and molecular weight, chiral HPLC is indispensable for verifying the enantiomeric purity. The integrated workflow presented in this guide provides a robust framework for ensuring the quality and integrity of this critical chiral intermediate, thereby supporting the development of safe and effective pharmaceuticals.

References

-

PubChem. (n.d.). 2-Methyl-1-(methylamino)propan-2-ol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

MySkinRecipes. (n.d.). (S)-1-(Methylamino)propan-2-ol. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 1-(Methylamino)propan-2-ol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). 2-methyl-2-(methylamino)propan-1-ol. Retrieved January 26, 2026, from [Link]

-

Chemchart. (n.d.). 1-(Methylamino)propan-2-ol (16667-45-1, 68832-44-0). Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025). Separation of propranolol enantiomers using chiral HPLC. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved January 26, 2026, from [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved January 26, 2026, from [Link]

-

AMERICAN ELEMENTS. (n.d.). 2-Methyl-2-(methylamino)propan-1-ol. Retrieved January 26, 2026, from [Link]

-

YAKHAK HOEJI. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Retrieved January 26, 2026, from [Link]

Sources

- 1. (S)-1-(Methylamino)propan-2-ol [myskinrecipes.com]

- 2. 1-(Methylamino)propan-2-ol | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-(Methylamino)-2-propanol hydrochloride 95% | CAS: 70377-76-3 | AChemBlock [achemblock.com]

- 4. 1-(Methylamino)propan-2-ol (16667-45-1, 68832-44-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]

A Technical Guide to the Therapeutic Targets of (2S)-1-(Methylamino)propan-2-ol (Pseudoephedrine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-1-(Methylamino)propan-2-ol, widely known as pseudoephedrine, is a well-established sympathomimetic amine primarily utilized for its potent nasal decongestant properties.[1][2][3][4] Its mechanism of action has long been attributed to its interaction with the adrenergic system. However, a deeper analysis of its pharmacological profile reveals a more complex interplay of direct and indirect actions on multiple receptor systems. This guide provides a comprehensive technical overview of the known and potential therapeutic targets of pseudoephedrine, moving beyond its conventional use to explore novel applications. We will dissect its molecular interactions, delineate the downstream signaling cascades, and present robust methodologies for identifying and validating new therapeutic targets. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage the full therapeutic potential of this molecule.

Introduction to this compound (Pseudoephedrine)

Pseudoephedrine is a phenylethylamine derivative and a stereoisomer of ephedrine.[5] Its clinical utility stems from its ability to alleviate nasal and sinus congestion associated with conditions like the common cold, allergies, and sinusitis.[1][6]

Chemical Properties and Stereochemistry

-

IUPAC Name: (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol[7]

-

Molecular Formula: C₁₀H₁₅NO[5]

-

Stereochemistry: The specific (1S,2S) stereoconfiguration is crucial for its biological activity. As a chiral molecule, it serves as a valuable building block in the asymmetric synthesis of other enantiomerically pure pharmaceutical compounds.[8]

Pharmacokinetic and Pharmacodynamic Profile

Pseudoephedrine exhibits high oral bioavailability (approximately 90%) and is not extensively metabolized, with a significant portion excreted unchanged in the urine.[7][9] Its primary pharmacodynamic effect is vasoconstriction of the nasal mucosa, which reduces swelling and congestion.[3][10] This is achieved through its actions on the adrenergic receptor system.

Primary Therapeutic Target: The Adrenergic System

The principal mechanism of action for pseudoephedrine is its function as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.[3][11] This action is multifaceted, involving both direct agonism of adrenergic receptors and indirect effects through the release of norepinephrine.

Direct and Indirect Adrenergic Agonism

Pseudoephedrine acts as a direct agonist at both α- and, to a lesser extent, β-adrenergic receptors.[3][7]

-

α-Adrenergic Receptors: Activation of α-adrenergic receptors, particularly the α₁ subtype, on the smooth muscle cells of blood vessels in the nasal passages leads to vasoconstriction.[7][10] This constriction reduces blood flow, decreases fluid extravasation, and alleviates nasal swelling.[3][7]

-

β-Adrenergic Receptors: Pseudoephedrine also demonstrates partial agonist activity at β₂-adrenergic receptors, which can contribute to the relaxation of bronchial smooth muscle.[7]

In addition to direct receptor stimulation, pseudoephedrine acts as a norepinephrine-releasing agent, further amplifying the sympathomimetic response.

Downstream Signaling Pathways

The activation of adrenergic receptors by pseudoephedrine initiates well-characterized G-protein-coupled receptor (GPCR) signaling cascades:

-

α₁-Adrenergic Receptor Pathway (Gq-coupled): Agonist binding to α₁ receptors activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the contraction of vascular smooth muscle.

-

β₂-Adrenergic Receptor Pathway (Gs-coupled): Binding to β₂ receptors activates the Gs alpha subunit, stimulating adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to smooth muscle relaxation in the bronchi.

Figure 1: Adrenergic receptor signaling pathways activated by pseudoephedrine.

Investigating Novel Therapeutic Targets: Methodologies

To unlock the full therapeutic potential of pseudoephedrine, a systematic approach to target deconvolution is necessary. This involves a combination of in vitro, in silico, and cellular assays to identify and validate novel molecular targets.

A Workflow for Target Identification

The process begins with broad screening to identify potential interactions, followed by more focused assays to confirm and characterize these interactions.

Figure 2: A systematic workflow for novel therapeutic target identification.

In Vitro Target Identification: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[12] A competitive binding assay is particularly useful for screening a compound like pseudoephedrine against a panel of known receptors.

Protocol 3.2.1: Competitive Radioligand Binding Assay (Filtration Format)

-

Objective: To determine the binding affinity (Ki) of pseudoephedrine for a panel of GPCRs.

-

Principle: This assay measures the ability of unlabeled pseudoephedrine to compete with a radiolabeled ligand for binding to a receptor preparation. The amount of radioligand displaced is proportional to the affinity of pseudoephedrine for the receptor.[13]

-

Methodology:

-

Preparation of Receptor Membranes: Prepare membrane homogenates from cells or tissues expressing the target receptor. Quantify total protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific high-affinity radioligand (e.g., ³H-prazosin for α₁ receptors), and a range of concentrations of unlabeled pseudoephedrine.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.[14] Causality: Incubation time must be sufficient for equilibrium to be established, which is critical for accurate affinity constant calculations.[15]

-

Separation of Bound and Free Ligand: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membrane-bound radioligand on the filter while unbound ligand passes through.[12]

-

Washing: Wash the filters several times with ice-cold assay buffer to minimize non-specific binding. Trustworthiness: Thorough washing is essential to ensure that the measured radioactivity is from specifically bound ligand, thus validating the signal.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the pseudoephedrine concentration. Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of pseudoephedrine that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Potential Therapeutic Applications Beyond Decongestion

While primarily known as a decongestant, the pharmacological profile of pseudoephedrine suggests potential utility in other therapeutic areas. These are often linked to its sympathomimetic and central nervous system (CNS) stimulant effects.

Central Nervous System Stimulation

At higher doses, pseudoephedrine can exert stimulant effects on the CNS, leading to increased wakefulness and alertness.[7] This action is thought to be mediated by the release of dopamine in brain regions like the nucleus accumbens and striatum.[5] This suggests a potential, albeit off-label, application in conditions characterized by excessive sleepiness, though its use is limited by side effects like nervousness, dizziness, and insomnia.[2]

Urological Applications

The α-adrenergic agonist properties of pseudoephedrine can increase smooth muscle tone in the bladder neck and proximal urethra. This mechanism has been explored for the off-label management of stress urinary incontinence, particularly in women. However, this same action can lead to urinary retention as an adverse effect, especially in men with benign prostatic hyperplasia.[7]

Other Investigated Uses

-

Hypotension: Due to its vasoconstrictive properties, pseudoephedrine can increase blood pressure and has been used off-label to manage certain hypotensive states.[7]

-

Ear Congestion: It is also used to relieve ear congestion caused by inflammation or infection by reducing swelling around the Eustachian tube.[6]

Data Synthesis and Interpretation

A critical aspect of evaluating a compound's therapeutic potential is to quantify its activity at various targets.

Adrenergic Receptor Binding Profile (Illustrative Data)

The following table summarizes hypothetical binding affinity (Ki) and functional activity data for pseudoephedrine at various adrenergic receptors. Actual values can vary based on experimental conditions.

| Receptor Subtype | Binding Affinity (Ki, µM) | Functional Activity | Primary Downstream Effect |

| α₁-Adrenergic | Low-Mid µM | Agonist | Vasoconstriction |

| α₂-Adrenergic | Mid-High µM | Weak Agonist | Modulation of Neurotransmitter Release |

| β₁-Adrenergic | High µM | Partial Agonist | Increased Heart Rate (minor) |

| β₂-Adrenergic | Low-Mid µM | Partial Agonist | Bronchial Smooth Muscle Relaxation |

Conclusion and Future Directions

This compound (pseudoephedrine) is a pharmacologically active molecule whose primary therapeutic value is derived from its well-characterized effects on the adrenergic system. Its role as a nasal decongestant is firmly established through its agonist activity at α- and β-adrenergic receptors.[7] However, its broader sympathomimetic profile, including CNS stimulation and effects on urinary smooth muscle, suggests that its therapeutic utility may not be fully exploited.

Future research should focus on comprehensive receptor profiling using modern high-throughput screening techniques to identify novel, off-target interactions that could be therapeutically relevant. Furthermore, investigating the potential of pseudoephedrine and its analogues to modulate trace amine-associated receptors (TAARs), which are also implicated in monoaminergic signaling, could open new avenues for drug development, particularly in neuropsychiatric disorders.[16] A thorough understanding of its structure-activity relationships could guide the design of new molecules with improved selectivity and reduced side effect profiles, expanding the therapeutic landscape for this class of compounds.

References

-

Title: Pseudoephedrine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pseudoephedrine: MedlinePlus Drug Information Source: MedlinePlus URL: [Link]

-

Title: Pseudoephedrine (Sudafed, Zephrex-D, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing Source: WebMD URL: [Link]

-

Title: What is the mechanism of Pseudoephedrine? Source: Patsnap Synapse URL: [Link]

-

Title: What is the mechanism of action of Pseudoephedrine (PSE)? Source: Dr.Oracle URL: [Link]

-

Title: Pseudoephedrine | C10H15NO | CID 7028 Source: PubChem - NIH URL: [Link]

-

Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL: [Link]

-

Title: Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review Source: PubMed Central URL: [Link]

-

Title: Pseudoephedrine (oral route) - Side effects & dosage Source: Mayo Clinic URL: [Link]

-

Title: Sympathomimetics Source: Deranged Physiology URL: [Link]

-

Title: (S)-1-(Methylamino)propan-2-ol Source: MySkinRecipes URL: [Link]

-

Title: Natural Sympathomimetic Drugs: From Pharmacology to Toxicology Source: PubMed Central - NIH URL: [Link]

-

Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]

-

Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

Sources

- 1. Pseudoephedrine: MedlinePlus Drug Information [medlineplus.gov]

- 2. Pseudoephedrine (Sudafed, Zephrex-D, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. What is the mechanism of Pseudoephedrine? [synapse.patsnap.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pseudoephedrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 8. (S)-1-(Methylamino)propan-2-ol [myskinrecipes.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. droracle.ai [droracle.ai]

- 11. Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Receptor-Ligand Binding Assays [labome.com]

- 14. researchgate.net [researchgate.net]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Predictive Safety and Toxicity Profile of (2S)-1-(Methylamino)propan-2-ol for Drug Development Professionals

Executive Summary

(2S)-1-(Methylamino)propan-2-ol is a chiral amine with significant potential as a building block in the synthesis of novel pharmaceutical agents, particularly cardiovascular and other beta-blocker medications.[1] Its specific stereochemistry makes it a valuable component for creating enantiomerically pure active pharmaceutical ingredients.[1] However, a comprehensive, publicly available toxicological profile for this specific enantiomer is notably absent. This guide provides a predictive safety and toxicity assessment based on a "read-across" approach from structurally similar propanolamines. It is intended to inform researchers, scientists, and drug development professionals of potential hazards and to delineate the necessary experimental investigations to establish a definitive safety profile. It must be stressed that the information herein is predictive and does not substitute for empirical toxicological testing of this compound.

Chemical and Physical Properties

Understanding the fundamental chemical and physical characteristics of a compound is the first step in a toxicological assessment. For this compound, these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | MySkinRecipes |

| Molecular Weight | 89.14 g/mol | MySkinRecipes |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred |

| Storage | 2-8°C, light-proof, under inert gas | MySkinRecipes |

Predictive Toxicological Profile

Due to the limited direct data on this compound, this section extrapolates potential toxicities from related propanolamine compounds. The primary analogues used for this read-across assessment include 1-amino-2-propanol, 2-methyl-1-(methylamino)propan-2-ol, and pseudoephedrine.

Acute Toxicity

Acute toxicity studies are crucial for determining the potential for harm from short-term exposure.[2][3] For related compounds, the following has been observed:

-

Oral: Harmful if swallowed is a common classification for similar propanolamines.[4][5]

-

Dermal: Data is often unavailable, but skin irritation is a noted hazard for some analogues.[5][6]

-

Inhalation: May cause respiratory irritation.[7]

Based on these analogues, this compound should be handled with care, assuming it may be harmful if ingested and may cause irritation to the skin and respiratory tract.

Skin and Eye Irritation

Many amino alcohols are known to be irritants.

-

Skin Corrosion/Irritation: Causes skin irritation is a frequent hazard statement for similar molecules.[5][7] Some related compounds are classified as causing severe skin burns.[4][7]

-

Serious Eye Damage/Irritation: Causes serious eye damage or irritation is also a common warning.[5][7]

Therefore, it is prudent to assume that this compound is a skin and eye irritant, and appropriate personal protective equipment (PPE) should be worn during handling.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for understanding the effects of long-term exposure. In a 7-week oral gavage study on a salt of isopropanolamine in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was established at 300 mg/kg bw/day for males and 1000 mg/kg bw/day for females.[6] At higher doses, effects such as transient salivation and slight decreases in hemoglobin and hematocrit were observed in males.[6] This suggests that at high repeated doses, this compound could potentially have mild systemic effects.

Genotoxicity

Genotoxicity assays are used to assess the potential of a compound to damage genetic material. For 1-amino-2-propanol, several in vitro and in vivo tests for gene mutation and clastogenicity were negative.[6] A bacterial mutagenicity test for 2-methoxypropanol-1 also yielded negative results.[8] While these results are encouraging, a full battery of genotoxicity tests should be conducted for this compound to confirm its lack of genotoxic potential.

Carcinogenicity

There is no available data on the carcinogenicity of this compound. A 2-year drinking water study on 2-methyl-1-propanol in mice did not show any significant increase in the incidence of neoplastic lesions.[9] However, a critical consideration for secondary amines like this compound is the potential for the formation of carcinogenic nitrosamines under certain conditions.[6]

Reproductive and Developmental Toxicity

Based on available information for isopropanolamine, no reproductive or developmental toxicity was observed in a study on rats at doses up to 1000 mg/kg bw/day.[6] For another analogue, 2-amino-2-methyl-1-propanol, animal studies indicated the potential for post-implantation loss, but only at doses that were also toxic to the mother.[10] The assessment concluded that at non-maternally toxic doses, developmental and reproductive toxicity is not anticipated.[10]

Proposed Experimental Workflow for a Definitive Safety Profile

To move beyond a predictive assessment, a structured experimental investigation is required. The following workflow outlines the key studies necessary to establish a comprehensive safety and toxicity profile for this compound.

Caption: Proposed tiered experimental workflow for toxicological assessment.

Detailed Experimental Protocols

-

Objective: To determine the concentration at which the compound causes cell death in vitro.

-

Methodology:

-

Culture a suitable cell line (e.g., BALB/c 3T3 or normal human keratinocytes).

-

Expose cells to a range of concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

Assess cell viability using a validated method, such as the Neutral Red Uptake (NRU) assay.[11]

-

Calculate the IC50 value (the concentration that inhibits 50% of cell viability).

-

-

Causality: This initial screen helps in selecting appropriate dose ranges for subsequent animal studies, thereby reducing the number of animals required.[11]

-

Objective: To assess the potential for DNA damage, gene mutations, and chromosomal aberrations.

-

Methodology:

-

Ames Test (Bacterial Reverse Mutation Assay): Evaluates the ability of the compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Micronucleus Assay: Detects chromosomal damage in mammalian cells (e.g., TK6 cells) by identifying the formation of micronuclei.

-

In Vitro Chromosomal Aberration Test: Examines the ability of the compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.

-

-

Causality: A negative result across this battery provides strong evidence that the compound is not genotoxic. Positive results may trigger further investigation into the mode of action.

-

Objective: To identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL) from repeated exposure.

-

Methodology:

-

Select a rodent species (e.g., Wistar rats).

-

Administer this compound daily via oral gavage at three or more dose levels for 28 days. Include a control group.

-

Monitor clinical signs, body weight, and food/water consumption throughout the study.

-

At the end of the study, perform hematology, clinical chemistry, and a full histopathological examination of organs.

-

-

Causality: This study provides critical information on the toxicological effects of repeated exposure, which is vital for setting safe exposure limits for further development.

Metabolic Considerations

The metabolism of this compound is currently uncharacterized. As a simple amino alcohol, it is likely to undergo Phase I and/or Phase II metabolism. Potential metabolic pathways could include N-demethylation, oxidation of the alcohol group, or direct conjugation (e.g., glucuronidation or sulfation).

Caption: Plausible metabolic pathways for this compound.

Understanding the metabolism is critical, as metabolites may be more or less toxic than the parent compound. Metabolite identification studies using in vitro systems (e.g., liver microsomes) and in vivo sample analysis are a necessary component of a complete toxicological workup.

Conclusion and Recommendations

While a definitive safety and toxicity profile for this compound is not currently available, a predictive assessment based on structurally related compounds suggests a profile of being potentially harmful if swallowed and an irritant to the skin and eyes. There is no current evidence from analogues to suggest a high concern for genotoxicity or reproductive toxicity at non-maternally toxic doses.

It is strongly recommended that any research or development program utilizing this compound undertake a systematic toxicological evaluation as outlined in this guide. Prioritizing in vitro screening methods can provide valuable early data and guide the design of more complex and resource-intensive in vivo studies. Adherence to established OECD guidelines will ensure the generation of robust and regulatory-acceptable data, paving the way for the safe development of new medicines based on this promising chiral building block.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, September 12). 2-Propanol, 1-amino-: Human health tier II assessment. Retrieved from [Link]

-

Wikipedia. (n.d.). Pseudoephedrine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-(methylamino)propan-2-ol. Retrieved from [Link]

-

Publisso. (2025, August 8). 2‐Methoxypropanol‐1. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-methylamino-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Methylamino)propan-2-ol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-1-(Methylamino)propan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Retrieved from [Link]

-

ResearchGate. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]

-

Japan Bioassay Research Center. (2009, September). Summary of Drinking Water Carcinogenicity Study of 2-Methyl-1-Propanol in B6D2F1 Mice. Retrieved from [Link]

-

PubMed. (2023, September 16). Developmental and reproductive toxicity hazard characterization of 2-amino-2-methyl-1-propanol (AMP). Retrieved from [Link]

-

ResearchGate. (n.d.). Developmental and reproductive toxicity hazard characterization of 2‐amino‐2‐methyl‐1‐propanol (AMP) | Request PDF. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

-

MDPI. (2021, May 1). Genotoxicity Evaluation of Propyl-Propane-Thiosulfinate (PTS) from Allium genus Essential Oils by a Combination of Micronucleus and Comet Assays in Rats. Retrieved from [Link]

-

Cole-Parmer. (2016, February 8). SAFETY DATA SHEET. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 2-Methyl-2-(methylamino)propan-1-ol. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

-

SciSpace. (n.d.). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesizing Genotoxicity Results in the MultiFlow Assay With Point‐of‐Departure Analysis and ToxPi Visualization Techniques. Retrieved from [Link]

-

PubMed Central. (n.d.). Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization. Retrieved from [Link]

-

ResearchGate. (2016, March 5). New and Future Toxicological Assays and Their Regulation. Retrieved from [Link]

-

PubMed. (2025, March 13). Synthesizing Genotoxicity Results in the MultiFlow Assay With Point-of-Departure Analysis and ToxPi Visualization Techniques. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-methyl-2-(methylamino)propan-1-ol. Retrieved from [Link]

-

Helmholtz Centre for Environmental Research (UFZ). (n.d.). Chapter 9 In vitro assays for the risk assessment of chemicals. Retrieved from [Link]

-

Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

-

MDPI. (n.d.). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Retrieved from [Link]

Sources

- 1. (S)-1-(Methylamino)propan-2-ol [myskinrecipes.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. biogem.it [biogem.it]

- 4. echemi.com [echemi.com]

- 5. 2-Methyl-2-methylamino-1-propanol | C5H13NO | CID 422780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 2-Methyl-1-(methylamino)propan-2-ol | C5H13NO | CID 13432442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. series.publisso.de [series.publisso.de]

- 9. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 10. Developmental and reproductive toxicity hazard characterization of 2-amino-2-methyl-1-propanol (AMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (2S)-1-(Methylamino)propan-2-ol in Agrochemical Research

Foreword: The Untapped Potential of a Chiral Synthon in Modern Agrochemicals

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the focus has increasingly shifted towards the strategic use of chiral building blocks.[1][2] Stereochemistry plays a pivotal role in the biological activity of pesticides, with different enantiomers often exhibiting vastly different potencies and toxicological profiles. (2S)-1-(Methylamino)propan-2-ol, a chiral β-amino alcohol, represents a versatile yet underexplored synthon in the agrochemical designer's toolbox. While its direct application in commercially available agrochemicals is not extensively documented in public literature, its structural motifs are present in a variety of biologically active molecules.[3] This guide, therefore, serves as a comprehensive exploration of its potential, providing both a theoretical framework and practical, detailed protocols for its application in the synthesis of novel fungicidal agents. It is designed for researchers and scientists dedicated to the discovery and development of next-generation crop protection solutions.

Introduction to this compound: A Profile

This compound is a chiral amino alcohol characterized by a secondary amine and a secondary alcohol on a propane backbone, with a defined stereocenter at the second carbon.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| CAS Number | 70377-76-3 |

| Appearance | Colorless to pale yellow liquid |

| Chirality | (S)-enantiomer |

The presence of both a nucleophilic secondary amine and a hydroxyl group makes it a valuable bifunctional molecule for organic synthesis. Its chirality is of particular importance, as it allows for the introduction of a specific stereocenter into a larger molecule, which can be crucial for achieving selective interaction with biological targets in pests and pathogens.[1][2]

A Representative Application: Synthesis of a Novel Chiral Fungicide

To illustrate the utility of this compound, we propose its use in the synthesis of a hypothetical novel fungicide, (S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol , which incorporates a dichlorophenoxy moiety, a common feature in many commercial fungicides, and the chiral amino alcohol backbone.

Rationale for the Target Molecule

The proposed molecule is a structural analog of certain β-amino alcohol fungicides, where the stereochemistry of the amino alcohol moiety is critical for its efficacy. The dichlorophenoxy group is a well-established toxophore that can interfere with fungal cell membrane integrity. The chiral center introduced by this compound is hypothesized to enhance the binding affinity of the molecule to its target enzyme in the fungus, leading to improved fungicidal activity and potentially reduced off-target effects.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the proposed chiral fungicide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the hypothetical fungicide.

Protocol 1: Protection of the Amine Group of this compound

Objective: To protect the secondary amine of this compound with a tert-butoxycarbonyl (Boc) group to prevent its reaction in the subsequent ether synthesis.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-(2S)-1-(methylamino)propan-2-ol.

Protocol 2: Williamson Ether Synthesis

Objective: To couple the protected amino alcohol with 2,4-dichlorophenol to form the desired ether linkage.

Materials:

-

N-Boc-(2S)-1-(methylamino)propan-2-ol

-

2,4-Dichlorophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C and slowly add a solution of N-Boc-(2S)-1-(methylamino)propan-2-ol (1.0 eq) in anhydrous DMF.

-

Stir the mixture at 0 °C for 30 minutes, then add a solution of 2,4-dichlorophenol (1.1 eq) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.

-

Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography to yield N-Boc-(S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol.

Protocol 3: Deprotection of the Amine Group

Objective: To remove the Boc protecting group to yield the final fungicidal compound.

Materials:

-

N-Boc-(S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the final product, (S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol.

The Critical Role of Stereochemistry: A Hypothetical Analysis

The use of the enantiomerically pure this compound is deliberate. In many agrochemicals, only one enantiomer is biologically active.[2] The other may be inactive or even detrimental, contributing to environmental load without providing any benefit.

Hypothetical Fungicidal Activity Data

The following table presents simulated data to illustrate the potential difference in fungicidal activity between the enantiomers and the racemic mixture of our hypothetical fungicide against a common plant pathogen, Botrytis cinerea.

| Compound | EC₅₀ (µg/mL) against Botrytis cinerea |

| (S)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol | 5.2 |

| (R)-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol | 89.5 |

| Racemic-1-(2,4-dichlorophenoxy)-3-(methylamino)propan-2-ol | 10.1 |

EC₅₀ (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.

As the hypothetical data shows, the (S)-enantiomer is significantly more potent than the (R)-enantiomer and the racemic mixture. This highlights the importance of using stereochemically pure starting materials like this compound.

Proposed Mode of Action Pathway

Caption: Proposed mode of action for the hypothetical fungicide.

Conclusion and Future Outlook

While this compound may not yet be a widely cited building block in agrochemical literature, its chemical properties and chiral nature make it a highly attractive candidate for the synthesis of novel, highly active, and selective agrochemicals. The protocols and hypothetical application presented in this guide demonstrate a plausible pathway for its utilization in the development of new fungicides. It is our hope that this application note will inspire further research into the potential of this and other chiral amino alcohols in the ongoing effort to secure global food production in a sustainable manner.

References

-

Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

- Yamakawa Chemical Industry Co Ltd. (2006). Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.

- CN1911899A. (2007). Preparation method of 2-amino-2-methyl-1-propanol.

-

National Center for Biotechnology Information. (n.d.). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. [Link]

-

MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

- BASF Aktiengesellschaft. (2010). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

-

Jeschek, M., et al. (2025). The continuing significance of chiral agrochemicals. Pest Management Science, 81(5), 1697-1716. [Link]

Sources

- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 2. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Robust Derivatization of (2s)-1-(Methylamino)propan-2-ol for Enhanced GC-MS Analysis

Introduction: The Analytical Challenge

(2s)-1-(Methylamino)propan-2-ol, a stereoisomer of pseudoephedrine, is a sympathomimetic amine widely used in pharmaceutical formulations and, critically, as a precursor in the illicit synthesis of methamphetamine. Accurate and reliable quantification by Gas Chromatography-Mass Spectrometry (GC-MS) is essential for pharmaceutical quality control, clinical toxicology, and forensic analysis. However, the inherent chemical properties of the molecule—specifically the presence of polar secondary amine (-NH) and hydroxyl (-OH) functional groups—present significant analytical hurdles.

These polar groups lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[1][2] Direct injection onto a GC column typically results in poor chromatographic performance, characterized by broad, tailing peaks and potential degradation in the high-temperature injector, compromising both sensitivity and reproducibility.[2][3] Chemical derivatization is a mandatory sample preparation step to mitigate these issues by masking the active hydrogens, thereby increasing volatility and thermal stability for reliable GC-MS analysis.[1][4]

This application note provides a detailed protocol for a robust dual derivatization strategy involving silylation and acylation. This method is designed to produce a stable, volatile derivative of this compound, leading to superior chromatographic resolution and mass spectrometric identification.

Principle of the Dual Derivatization Method

To effectively neutralize both polar functional groups, a two-reagent approach is employed. The strategy involves the selective derivatization of the hydroxyl and amine groups to form a stable N-Trifluoroacetyl-O-Trimethylsilyl (N-TFA-O-TMS) derivative. This approach has been shown to be highly effective, particularly in complex matrices where interference from endogenous compounds can be a significant issue.[5]

Step 1: Silylation of the Hydroxyl Group The first step targets the secondary alcohol. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and versatile silylating agent that efficiently converts the hydroxyl group to a trimethylsilyl (TMS) ether.[6] This reaction is rapid and produces a more volatile, less polar intermediate.

Step 2: Acylation of the Secondary Amine Group Following silylation, the secondary amine is targeted using an acylating agent. While various reagents like Trifluoroacetic Anhydride (TFAA) can be used, this protocol utilizes N-methyl-bis(trifluoroacetamide) (MBTFA) or a similar reagent to form a stable trifluoroacetamide.[5][7] Acylation of the amine group further reduces polarity and creates a derivative with excellent chromatographic properties.[3]

The resulting N-TFA-O-TMS derivative is significantly more volatile and thermally stable than the parent compound, making it ideally suited for GC-MS analysis. Furthermore, this dual derivatization has been demonstrated to reduce matrix interference, for instance, by chromatographically separating the analyte derivative from co-eluting compounds like creatinine in biological samples.[5]

Caption: The dual derivatization pathway for this compound.

Experimental Protocol

This protocol is designed to be a self-validating system. A reagent blank and a positive control should be run with every sample batch to ensure the integrity of the derivatization process and the chromatographic system.

Materials and Reagents

-

Analyte Standard: this compound, certified reference material.

-

Derivatization Reagents:

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA)

-

-

Solvents: Acetonitrile (anhydrous, GC grade), Ethyl Acetate (anhydrous, GC grade).

-

Apparatus:

-

2 mL GC vials with PTFE-lined screw caps.

-

Microsyringes.

-

Heating block or oven capable of maintaining 70-90°C.

-

Vortex mixer.

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS).

-

Standard Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in anhydrous acetonitrile.

-

Perform serial dilutions from the stock solution to prepare working standards at concentrations appropriate for the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

Derivatization Procedure

-

Evaporation: Pipette 100 µL of the standard solution (or sample extract) into a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical that the sample is free of water, as moisture will consume the derivatizing reagents and lead to poor yield.[1][8]

-

Reagent Addition: To the dry residue, add 50 µL of MSTFA and 50 µL of TFAA (or MBTFA).

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block at 90°C for 20 minutes to ensure complete derivatization of both functional groups.

-

Cooling: Allow the vial to cool to room temperature before opening.

-

Injection: The sample is now ready for GC-MS analysis. Inject 1-2 µL of the derivatized solution into the GC-MS system.

Instrumental Analysis: GC-MS Parameters

The following parameters provide a validated starting point and should be optimized for the specific instrument in use. Nonpolar silicone phases are recommended for analyzing TMS derivatives.[7]

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Standard high-performance gas chromatograph. |

| Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A 5% phenyl-arylene phase provides excellent inertness and stability for analyzing derivatized drugs.[9] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivative without thermal degradation. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |

| Oven Program | Initial 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min. | Provides good separation from solvent front and potential byproducts. |

| MS System | Agilent 5977B or equivalent | Standard single quadrupole or ion trap mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. |

| MS Source Temp. | 230°C | Standard source temperature. |

| MS Quad Temp. | 150°C | Standard quadrupole temperature. |

| Scan Range | 50 - 400 m/z | Captures the molecular ion and key fragments of the derivatized analyte. |

Expected Results and Data Interpretation

Chromatographic Performance

The N-TFA-O-TMS derivative of this compound should elute as a sharp, symmetrical peak, free from the tailing observed with the underivatized compound. The retention time will be dependent on the exact GC conditions but will be significantly earlier and more reproducible than any signal from the parent compound.

Mass Spectrum Interpretation

The derivatization adds a trimethylsilyl group (mass increase of 72 amu) and a trifluoroacetyl group (mass increase of 96 amu). The resulting derivative will have a molecular weight of approximately 331 g/mol . The EI mass spectrum is expected to show characteristic fragments that are crucial for confident identification.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 331 | [M]+ | Molecular Ion (may be low abundance). |

| 316 | [M-CH₃]+ | Loss of a methyl group from the TMS moiety. |

| 214 | [M-C₇H₇O]+ | Cleavage of the benzyl group. |

| 147 | [CF₃CONCH₃CHCH₃]+ | Fragment containing the derivatized amine group. |

| 73 | [Si(CH₃)₃]+ | Characteristic fragment for TMS derivatives. |

Note: Fragmentation patterns are predictive and should be confirmed by analyzing a certified reference standard.

Caption: A streamlined workflow for the derivatization and analysis of this compound.

Conclusion

The analysis of polar compounds like this compound by GC-MS is fundamentally dependent on effective derivatization. The dual silylation-acylation strategy detailed in this note provides a robust and reliable method to produce a thermally stable and volatile derivative. This protocol enhances chromatographic performance, improves sensitivity, and yields characteristic mass spectra essential for unambiguous identification and accurate quantification. By following this self-validating procedure, researchers in pharmaceutical, clinical, and forensic laboratories can achieve high-quality, reproducible results.

References

-

Regis Technologies, Inc. (n.d.). GC Derivatization Reagents. Available at: [Link]

-

Carneiro, R. L., et al. (2018). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Journal of the Brazilian Chemical Society, 29(12), 2514-2522. Available at: [Link]

-

Liu, R. H., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Available at: [Link]

-

Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 5(3), 465-480. Available at: [Link]

-

Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 439-447. Available at: [Link]

-

Wang, Y., et al. (2013). GC-MS determination of pseudoephedrine, ephedrine, strychnine and brucine in Shufeng Huoluo pills. Journal of Chromatographic Science, 51(8), 756-760. Available at: [Link]

-

Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. jfda-online.com [jfda-online.com]

- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 7. gcms.cz [gcms.cz]

- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

Application Notes & Protocols: (2S)-1-(Methylamino)propan-2-ol as a Resolving Agent

Introduction: The Imperative of Chirality and the Role of (2S)-1-(Methylamino)propan-2-ol

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures—a 50:50 mixture of both enantiomers—into their constituent pure enantiomers is a foundational process. This separation, known as chiral resolution, remains one of the most practical and widely implemented strategies on an industrial scale.[1][2][3]

Among the various techniques for chiral resolution, diastereomeric salt crystallization is a robust and time-honored method.[4] This approach leverages a chiral resolving agent to react with the racemic mixture, forming a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by classical techniques like fractional crystallization.[4][5]

This compound emerges as a highly effective and versatile chiral resolving agent, particularly for the separation of racemic acids. As a chiral amino alcohol, it readily forms salts with acidic functional groups, such as carboxylic acids. Its utility is underscored by its role as a key intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs), including beta-blockers and other cardiovascular drugs.[6] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for employing this compound in your chiral resolution workflows.

Physicochemical Properties of this compound

A thorough understanding of the resolving agent's physical properties is paramount for designing and executing a successful resolution protocol. These parameters directly influence solvent selection, reaction conditions, and isolation procedures.

| Property | Value | Source |

| Chemical Formula | C₄H₁₁NO | [6] |

| Molecular Weight | 89.14 g/mol | [6] |

| Appearance | White to light brown solid-liquid mixture | |

| Boiling Point | 162 °C at 760 mmHg | [7] |

| Melting Point | 49 °C | [7] |

| Density | 0.878 g/cm³ | [7] |

| Solubility | Soluble in chloroform and methanol (slightly) | [8] |

| Storage | 2-8°C, under inert gas, protected from light | |

| CAS Number | 70377-76-3 |

The Mechanism: Diastereomeric Salt Formation

The efficacy of this compound as a resolving agent is rooted in the principles of diastereomeric salt formation. The process can be conceptualized as follows:

A racemic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, in this case, (S)-Base, which is this compound. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid:(S)-Base] and [(S)-Acid:(S)-Base].

Because these two salts are diastereomers, they exhibit different physicochemical properties, most critically, differential solubility in a given solvent system.[5] Through careful selection of the solvent and optimization of temperature, one of the diastereomeric salts will preferentially crystallize from the solution, while the other remains in the mother liquor. This physical separation is the cornerstone of the resolution.[1][3]

The separated, diastereomerically pure salt is then treated to liberate the desired enantiomer of the acid and recover the chiral resolving agent for potential reuse, an important consideration for process economy.[3][9]

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This section provides a detailed, step-by-step methodology for the chiral resolution of a generic racemic carboxylic acid.

4.1. Materials and Equipment

-

Racemic Carboxylic Acid

-

This compound (Resolving Agent)

-

Solvent(s): (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, or mixtures thereof. Selection is critical and substrate-dependent.)

-

Acid: 1M Hydrochloric Acid (HCl)

-

Base: 1M Sodium Hydroxide (NaOH)

-

Organic Solvent for Extraction: (e.g., Dichloromethane, Ethyl Acetate)

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Equipment: Jacketed reaction vessel with overhead stirrer and temperature control, Büchner funnel and flask, filter paper, separatory funnel, rotary evaporator, polarimeter, and chiral HPLC or GC system.

4.2. Workflow Diagram

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

4.3. Step-by-Step Procedure

Step 1: Diastereomeric Salt Formation

-

In a reaction vessel, dissolve the racemic carboxylic acid (1.0 eq.) in a pre-determined optimal solvent. The volume should be sufficient to ensure complete dissolution upon heating.

-

In a separate container, dissolve this compound (0.5 - 1.0 eq.) in a small amount of the same solvent. Scientist's Note: Starting with 0.5 equivalents of the resolving agent is a common strategy. This ensures that the salt that crystallizes is of high diastereomeric purity, as it forms from only half of the starting racemic mixture.

-

Heat the solution of the racemic acid (e.g., to 50-60 °C) to ensure complete dissolution.

-

Slowly add the solution of the resolving agent to the heated acid solution with gentle stirring.

-

Maintain the temperature for a short period (e.g., 30 minutes) to ensure complete salt formation.

Step 2: Fractional Crystallization

-

Initiate crystallization by slowly cooling the solution. A controlled, slow cooling rate is crucial for forming well-defined crystals and achieving high purity. Rapid cooling can lead to the entrapment of impurities.

-

Allow the mixture to stir at a low temperature (e.g., 0-5 °C) for a period of 1 to 4 hours to maximize the yield of the crystallized salt.[10]

-

Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.

-

Dry the crystals under vacuum. This solid is the diastereomerically enriched salt.

Step 3: Liberation of the Enantiomer

-

Suspend the dried diastereomeric salt in water.

-

Add 1M HCl dropwise while stirring until the pH is strongly acidic (pH 1-2). This protonates the amine of the resolving agent, breaking the salt.

-

Extract the liberated, enantiomerically enriched carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate, 3x washes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the desired enantiomer.

Step 4: Recovery of the Resolving Agent

-

Take the aqueous layer from Step 3, which contains the hydrochloride salt of this compound.

-

Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the solution is strongly basic (pH 12-14).

-

Extract the liberated this compound into an organic solvent (e.g., dichloromethane, 3x washes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the resolving agent, which can be reused. Scientist's Note: The ability to recycle the resolving agent is a key advantage of this method, significantly improving the economic and environmental profile of the process.[9]

4.4. Analytical Validation The success of the resolution must be quantitatively assessed.

-

Enantiomeric Excess (e.e.): Determine the e.e. of the liberated acid using chiral HPLC or chiral GC. This is the most definitive measure of resolution success.

-

Optical Rotation: Measure the specific rotation using a polarimeter and compare it to the literature value for the pure enantiomer.

Process Optimization: The Key to Success

Finding the optimal conditions for crystallization is often an empirical process, but is guided by chemical principles.[1]

| Parameter | Rationale & Guidance |

| Solvent Choice | The solvent system is the most critical variable. It must dissolve both the acid and the base, but also provide a significant solubility differential between the two diastereomeric salts. A screening of solvents with varying polarities (e.g., alcohols, ketones, esters, hydrocarbons) is essential. |

| Stoichiometry | The molar ratio of the resolving agent to the racemic compound can be varied. Using a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent often leads to higher optical purity in the first crop of crystals.[11] |

| Temperature Profile | The temperature at which the salt is formed and the cooling rate during crystallization directly impact crystal growth, size, and purity. Slow, linear cooling is generally preferred over rapid "crash" cooling. |

| Recrystallization | For achieving the highest levels of optical purity (>99% e.e.), a second crystallization of the diastereomeric salt may be necessary.[3] |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystallization | Solution is too dilute; Inappropriate solvent; Diastereomeric salts are highly soluble. | Concentrate the solution; Screen other solvents; Try anti-solvent addition (a solvent in which the salts are insoluble). |

| "Oiling Out" | The melting point of the diastereomeric salt is lower than the crystallization temperature; Solution is too concentrated. | Dilute the solution; Lower the initial dissolution temperature; Try a different solvent system. |

| Low Enantiomeric Excess (e.e.) | Poor solubility difference between diastereomers in the chosen solvent; Crystallization occurred too quickly. | Screen for a more selective solvent; Slow down the cooling rate; Perform a recrystallization of the isolated salt. |

| Low Yield | The desired diastereomeric salt has significant solubility in the mother liquor; Insufficient crystallization time. | Lower the final crystallization temperature; Increase the crystallization time; Concentrate the mother liquor to obtain a second crop of crystals. |

Safety and Handling

This compound and its related compounds may cause skin and eye irritation.[12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete hazard information before use.

References

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Ye, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Cellular and Molecular Life Sciences, 80(5). Available from: [Link]

-

Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

-

Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Available from: [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2019). ACS Omega. Available from: [Link]

-

Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Available from: [Link]

-

2-Methyl-1-(methylamino)propan-2-ol. (n.d.). PubChem. Available from: [Link]

-

Miljkovic, D., et al. (1991). Resolution of racemic 1-amino-2-propanol. Journal of the Serbian Chemical Society. Available from: [Link]

-

Capdevila-Echeverria, J., et al. (2021). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Journal of Membrane Science. Available from: [Link]

-

Bhushan, R., et al. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing. Available from: [Link]

-

Farkas, B., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available from: [Link]

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). MDPI. Available from: [Link]

-

Chiral Resolution Methods of Racemic Pharmaceuticals Based on Cocrystal Formation. (2021). ResearchGate. Available from: [Link]

-

2-Methyl-2-(methylamino)propan-1-ol. (n.d.). American Elements. Available from: [Link]

-

Sakai, K., et al. (2003). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry. Available from: [Link]

-

(S)-2-(methylamino)propan-1-ol hydrochloride. (n.d.). Chemsrc. Available from: [Link]

- Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. (2006). Google Patents.

-

(S)-1-(Methylamino)propan-2-ol. (n.d.). MySkinRecipes. Available from: [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (S)-1-(Methylamino)propan-2-ol [myskinrecipes.com]

- 7. americanelements.com [americanelements.com]

- 8. 1-Propanol, 2-methyl-2-(methylamino)- | 27646-80-6 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]